molecular formula C17H18N2O3S B2449905 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime CAS No. 306979-79-3

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime

Cat. No. B2449905
CAS RN: 306979-79-3
M. Wt: 330.4
InChI Key: PKSHAZPEPZTDMI-QGOAFFKASA-N
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Description

2-Methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime, commonly referred to as 4-nitrobenzyloxime, is an organic compound that has been studied for its potential applications in the scientific and medical fields. It is an oxime derivative of 2-methyl-2-(phenylsulfanyl)propanal, and it is composed of a sulfanyl group attached to a nitrobenzyl group. This compound has been studied for its potential as a synthetic intermediate, as well as its potential use as a drug delivery system.

Scientific Research Applications

Antitubercular Activity

(E)-[2-methyl-2-(phenylsulfanyl)propylidene][(4-nitrophenyl)methoxy]amine: has been investigated for its in vitro antitubercular activity. Researchers have explored its potential against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). The compound’s structure and interactions with these bacteria could provide valuable insights for developing new antitubercular agents .

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity and stability of a compound.

properties

IUPAC Name

(E)-2-methyl-N-[(4-nitrophenyl)methoxy]-2-phenylsulfanylpropan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2,23-16-6-4-3-5-7-16)13-18-22-12-14-8-10-15(11-9-14)19(20)21/h3-11,13H,12H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSHAZPEPZTDMI-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime

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